N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves a multi-step process. One common method includes the following steps:
Pyrimidine Formation: The nitrated compound undergoes a cyclization reaction with guanidine or a similar reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of various substituted pyrimidine derivatives.
Reduction: Formation of N4-(2-bromo-4-methylphenyl)-5-aminopyrimidine-4,6-diamine.
Oxidation: Formation of N4-(2-bromo-4-carboxyphenyl)-5-nitropyrimidine-4,6-diamine.
Scientific Research Applications
N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)-4-chloro-2-nitrobenzamide
- N-(2-bromo-4-methylphenyl)-4-nitrobenzenesulfonamide
Uniqueness
N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-N-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c1-6-2-3-8(7(12)4-6)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJHYMXYPCCXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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